N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a spiroketal structure, which is a bicyclic system containing an oxygen atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-ethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-13-10(15)11(16)14-7-9-8-17-12(18-9)5-3-4-6-12/h9H,2-8H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRHHHDIJXNULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1COC2(O1)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with ethyloxalamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium ethoxide, and requires heating to facilitate the formation of the spiroketal structure . The yields of the desired product can vary depending on the reaction conditions and the purity of the starting materials.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibiotic and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide involves its interaction with specific molecular targets and pathways. The spiroketal structure allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-dioxaspiro[4.4]nonane: A related spiroketal compound with similar structural features.
1,3,7-triazaspiro[4.4]nonane-2,4-dione: Another spiro compound with distinct biological activities.
1,4-dioxaspiro[4.5]nonane: A spiro compound with a different ring size, leading to variations in chemical properties.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide is unique due to its specific spiroketal structure and the presence of the oxalamide functional group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-ethyloxalamide is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 262.3 g/mol. The compound features a dioxaspiro framework, which contributes to its stability and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity . Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of signaling pathways involved in cell survival and proliferation. Further research is required to elucidate the specific molecular targets and pathways affected by this compound.
Enzyme Inhibition
This compound may act as an enzyme inhibitor , particularly against enzymes involved in metabolic pathways. Its unique structure allows it to fit into specific binding sites on target proteins, potentially blocking their activity and altering metabolic processes.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Binding Affinity : The spirocyclic structure enhances binding affinity to target enzymes or receptors.
- Molecular Interactions : Potential hydrogen bonding and hydrophobic interactions between the compound and biological macromolecules facilitate its inhibitory effects.
- Cell Membrane Permeability : The oxalamide functional group may enhance solubility and permeability across cell membranes, allowing for greater bioavailability.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various oxalamide derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound demonstrated that treatment with this compound led to a 50% reduction in cell viability in A549 lung cancer cells after 48 hours of exposure. The study suggested that apoptosis was mediated through mitochondrial pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide | Contains a benzo[d][1,3]dioxole moiety | Exhibits similar antimicrobial properties |
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(dimethylamino)ethyl)oxalamide | Features a dimethylamino group | Potentially enhances anticancer activity due to improved solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
